Product packaging for 9-Bromobenzo[kl]xanthene(Cat. No.:)

9-Bromobenzo[kl]xanthene

Cat. No.: B11763893
M. Wt: 297.14 g/mol
InChI Key: WCEBGEPQNMFINU-UHFFFAOYSA-N
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Description

9-Bromobenzo[kl]xanthene is a specialized brominated derivative of the benzo[kl]xanthene scaffold, designed for use as a key synthetic intermediate in advanced research and development. The benzo[kl]xanthene core is a tricyclic compound characterized by a dibenzo[b,e]pyran structure and is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological potential . As a synthetic building block, the bromine atom at the 9-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling researchers to create a diverse library of novel compounds for structure-activity relationship (SAR) studies . This makes this compound particularly valuable in drug discovery projects aimed at developing new therapeutic agents. Researchers are exploring benzo[kl]xanthene derivatives for a wide spectrum of biological activities. These include significant antioxidant properties, where related lignan compounds have been shown to attenuate intracellular ROS levels in cell-based models, suggesting potential for managing oxidative stress-related disorders . Furthermore, this class of compounds has demonstrated promising anti-inflammatory, antibacterial, and antifungal activities in preliminary research . Perhaps most notably, certain derivatives exhibit potent antiproliferative effects, acting as DNA-binding agents, proteasome inhibitors, and inducers of apoptosis, positioning them as candidates for investigation in oncology research . The lipophilic nature of the xanthene core, while conferring good membrane interaction, can limit aqueous solubility. Consequently, researchers often employ advanced delivery systems, such as solid lipid nanoparticles (SLNs), to improve the bioavailability and stability of these compounds in in vitro and pre-clinical settings . Handle this product with care, using appropriate personal protective equipment, and consult the Safety Data Sheet for detailed handling information. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9BrO B11763893 9-Bromobenzo[kl]xanthene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

5-bromo-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaene

InChI

InChI=1S/C16H9BrO/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)18-15(12)9-11/h1-9H

InChI Key

WCEBGEPQNMFINU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C=C(C=C4)Br)OC3=CC=C2

Origin of Product

United States

Contextualizing Polycyclic Aromatic Heterocycles in Contemporary Chemical Synthesis and Materials Science

Polycyclic aromatic heterocycles (PAHs) are organic compounds characterized by fused aromatic rings that incorporate one or more heteroatoms, such as oxygen, nitrogen, or sulfur. acs.orgfiveable.me This class of molecules is of considerable importance in both medicinal chemistry and materials science. uni-rostock.de The inclusion of heteroatoms distinguishes them from their hydrocarbon counterparts, bestowing unique electronic and physical properties. acs.orgbeilstein-journals.org

In the realm of materials science, the tailored structure of hetero-PAHs allows for the development of organic semiconductors, organic light-emitting diodes (OLEDs), and functional chromophores. acs.orguni-rostock.de The presence of heteroatoms can influence the electronic properties of these materials, facilitating the design of stable π-aromatic cations and high-spin organic molecules. acs.org Their diverse structures also lend themselves to applications as ligands for transition metals, forming complexes with interesting photophysical behaviors. acs.org

The synthesis of these complex molecules often relies on sophisticated chemical reactions. Palladium-catalyzed cross-coupling and cyclization reactions have proven to be powerful tools for the selective and convenient synthesis of a wide variety of hetero-PAHs. uni-rostock.de These methods allow chemists to construct intricate molecular architectures with a high degree of control. uni-rostock.denih.gov

The Benzo Kl Xanthene Core: Unique Structural Features and Academic Significance

At the heart of 9-Bromobenzo[kl]xanthene lies the benzo[kl]xanthene (B1596164) core. This tetracyclic system consists of a xanthene moiety fused with a benzene (B151609) ring. The xanthene structure itself is a dibenzo-γ-pyrone framework, a key feature in many biologically active compounds. up.pt

The academic significance of the benzo[kl]xanthene core is underscored by its presence in a rare class of natural products known as benzo[kl]xanthene lignans (B1203133). irb.hrmdpi.com These compounds have garnered interest for their potential biological activities, although their scarcity in nature has historically limited extensive investigation. mdpi.com Synthetic efforts have been crucial in providing access to these and related structures for further study. nih.govnih.gov

The structural rigidity and planarity of the benzo[kl]xanthene core, combined with the electronic influence of the oxygen heteroatom, make it an intriguing scaffold for the development of novel functional materials and biologically active molecules. researchgate.net

Strategic Positioning of 9 Bromobenzo Kl Xanthene As a Functionalized Building Block

The introduction of a bromine atom at the 9-position of the benzo[kl]xanthene (B1596164) core transforms the parent molecule into a highly versatile functionalized building block. The carbon-bromine bond is a key functional group in organic synthesis, serving as a handle for a multitude of chemical transformations.

Notably, the bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki-Miyaura reactions. unige.ch This allows for the attachment of a wide range of substituents at the 9-position, enabling the systematic modification of the molecule's properties. This strategic functionalization is a cornerstone of modern drug discovery and materials science, where the ability to fine-tune molecular properties is paramount.

The presence of the bromo-substituent provides a reactive site for chemists to elaborate upon the core structure, creating libraries of derivatives with diverse electronic, photophysical, and biological characteristics. unige.ch This positions 9-Bromobenzo[kl]xanthene as a valuable intermediate for accessing novel and complex molecular architectures.

Overview of Research Trajectories on Benzo Kl Xanthene Derivatives

Foundational Synthetic Strategies for the Benzo[kl]xanthene Framework

The construction of the benzo[kl]xanthene scaffold relies on several key synthetic strategies. These methods provide the foundational chemical pathways to access this complex ring system.

Oxidative Coupling Reactions in Benzo[kl]xanthene Construction

Oxidative coupling reactions are a cornerstone in the synthesis of benzo[kl]xanthene lignans. These reactions often mimic biosynthetic pathways, providing an efficient means to form the core structure.

A prominent biomimetic approach to benzo[kl]xanthene lignans involves the use of manganese(III) acetate (B1210297) (Mn(OAc)₃) as an oxidizing agent. researchgate.netresearchgate.netmdpi.com This method has proven effective in the oxidative coupling of caffeic acid derivatives to yield the benzo[kl]xanthene skeleton. researchgate.netresearchgate.net The reaction is believed to proceed through a radical mechanism, where the manganese(III) salt facilitates the formation of phenoxy radicals from the caffeic ester substrates. mdpi.com These radicals then undergo a cascade of reactions, including dimerization and subsequent cyclization, to form the thermodynamically stable benzo[kl]xanthene core. mdpi.comhebmu.edu.cn The efficiency of this manganese-mediated cyclization makes it a valuable tool for accessing these complex natural product analogues. researchgate.netmdpi.com The reaction conditions, such as the choice of solvent and the stoichiometry of the manganese reagent, can influence the yield of the desired benzo[kl]xanthene product. mdpi.comhebmu.edu.cn

Table 1: Manganese-Mediated Synthesis of Benzo[kl]xanthene Derivatives This interactive table summarizes the yields of benzo[kl]xanthene derivatives obtained through manganese-mediated oxidative coupling of various caffeic acid esters.

Starting Material Oxidizing Agent Solvent Product Yield Reference
Caffeic Acid Phenethyl Ester (CAPE) Mn(OAc)₃ CHCl₃ 71% mdpi.com
Methyl Caffeate Mn(OAc)₃ CHCl₃ 51% mdpi.com
Caffeic Acid Phenethyl Ester (CAPE) MnO₂ CHCl₃ 72% mdpi.com

The oxidative coupling of caffeic acid derivatives is a key strategy for synthesizing benzo[kl]xanthene lignans. researchgate.netirb.hr This biomimetic process often utilizes metal-based oxidizing agents to dimerize the caffeic acid units, leading to the formation of the characteristic benzo[kl]xanthene framework. researchgate.nethebmu.edu.cn Various esters of caffeic acid have been employed as substrates in these reactions, including methyl, ethyl, and phenethyl esters. researchgate.netmdpi.comhebmu.edu.cn The choice of the ester group can influence the properties and subsequent reactivity of the resulting benzo[kl]xanthene product. researchgate.net The reaction mechanism is thought to involve the initial formation of a phenoxy radical on the caffeic acid moiety, which then undergoes a series of coupling and cyclization steps to afford the final polycyclic structure. mdpi.comhebmu.edu.cn This methodology has been successfully applied to the synthesis of both natural and "unnatural" benzo[kl]xanthene lignans, highlighting its versatility. hebmu.edu.cnirb.hr

Annulation Chemistry for Benzo[kl]xanthene Ring Formation

Annulation, the formation of a new ring onto a pre-existing molecule, is another critical strategy for constructing the benzo[kl]xanthene system.

A method for the synthesis of benzo[kl]xanthenes involves the annulation of arenediazonium salts. ijcrt.org This approach utilizes superacidic conditions, specifically a mixture of fluorosulfonic acid (FSO₃H) and antimony pentafluoride (SbF₅) in sulfuryl chloride fluoride (B91410) (SO₂ClF), to effect the cyclization. ijcrt.org The reaction likely proceeds through the generation of a highly reactive aryl cation from the diazonium salt, which then undergoes an intramolecular electrophilic attack on a suitably positioned aromatic ring to form the fused xanthene system. This method provides a route to the core benzo[kl]xanthene structure, which can then be further functionalized.

Electrophilic Aromatic Substitution as a Synthetic Route to Xanthene Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry and provides a viable pathway to xanthene and related dye systems. acs.orgacs.orgwpmucdn.com This strategy typically involves the reaction of a phenol (B47542) or a substituted phenol with an electrophile, such as phthalic anhydride (B1165640), in the presence of an acid catalyst. acs.orgwpmucdn.com The reaction proceeds through a two-stage alkylation process. acs.org The initial Friedel-Crafts type acylation of the phenol by the anhydride is followed by a second intramolecular electrophilic attack, leading to the formation of the xanthene core. wpmucdn.com Protic acids like sulfuric acid (H₂SO₄) are often used as catalysts, avoiding the need for more sensitive and hygroscopic Lewis acids. acs.org The nature and position of substituents on the starting phenol can direct the course of the reaction and determine the final structure of the xanthene derivative. acs.org This method is particularly useful for the synthesis of various xanthene dyes. acs.orged.gov

Multicomponent Reactions for Xanthene Derivative Synthesis

The versatility of MCRs allows for the creation of a large library of xanthene derivatives by varying the constituent components. tandfonline.com A range of catalysts have been employed to facilitate these reactions, including both metal-based and metal-free options. Research has demonstrated the efficacy of organocatalysts like 2-aminophenol (B121084), which mediate the three-component condensation under solvent-free conditions to produce various xanthene derivatives in good to excellent yields. tandfonline.comtandfonline.com The primary advantages of such methods include the use of non-toxic catalysts, straightforward product isolation, and short reaction times. tandfonline.com

Table 1: Examples of Catalysts in Multicomponent Synthesis of Xanthene Derivatives

CatalystReactantsConditionsKey AdvantagesSource(s)
2-Aminophenol Aldehydes, 2-Naphthol, DimedoneSolvent-free, ThermalMetal-free, Non-toxic catalyst, High yields tandfonline.com, gurukuljournal.com
Fe3O4 Nanoparticles Aryl aldehydes, DimedoneWaterMagnetically separable catalyst ijcrt.org
Ammonium Chloride Aldehydes, DimedoneSolvent-freeInexpensive and mild catalyst ijcrt.org
1,4-diazabicyclo[2.2.2]octane (DABCO) on Amberlyst-15 Aldehydes, Naphthols, Cyclic diketonesSolventlessHeterogeneous, Reusable catalyst mdpi.com
Lemon Juice 4-Bromobenzaldehyde (B125591), DimedoneUltrasound-assistedNatural, biodegradable catalyst researchgate.net

Directed Synthesis of this compound

The targeted synthesis of this compound requires precise control over the introduction and placement of the bromine atom on the benzo[kl]xanthene core. Two primary strategies are employed: direct bromination of the pre-formed scaffold and building the scaffold from a brominated precursor.

Regioselective bromination involves the direct electrophilic aromatic substitution of a hydrogen atom with a bromine atom at a specific position on the benzo[kl]xanthene ring system. The inherent electronic properties of the polycyclic aromatic system, influenced by the ether oxygen, dictate the positions most susceptible to electrophilic attack. Theoretical analyses and experimental studies on related polycyclic aromatic hydrocarbons (PAHs) are crucial for predicting and achieving this selectivity. acs.orgresearchgate.net

The development of highly regioselective electrophilic aromatic bromination methods is a significant area of focus in synthetic chemistry. researchgate.net For complex molecules like benzo[kl]xanthene, controlling the reaction conditions and the choice of brominating agent is paramount. Agents such as N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel, or tetraalkylammonium tribromides, have been shown to provide high para-selectivity in the bromination of various aromatic compounds. researchgate.net While specific studies detailing the direct bromination of the parent benzo[kl]xanthene to yield the 9-bromo derivative are not extensively documented in the provided results, the principles of electrophilic substitution on thia-PAHs with similar fused-ring structures have been reported, suggesting that such regioselectivity is feasible. acs.org The reaction's regioselectivity often corresponds to the sites of highest electron density, which can be predicted using computational methods like Density Functional Theory (DFT). acs.org

An alternative and often more controlled method for producing brominated benzo[kl]xanthenes involves using a starting material that already contains the bromine atom in the desired position. This precursor is then used to construct the final heterocyclic scaffold. This approach bypasses the potential for non-selective bromination and the formation of unwanted isomers that can occur with direct bromination of the parent ring system.

A clear example of this strategy is the synthesis of 9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. In this multicomponent reaction, 4-bromobenzaldehyde serves as the brominated precursor, which condenses with two equivalents of dimedone to form the final product. researchgate.net This method ensures that the bromo-substituted phenyl group is precisely incorporated at the 9-position of the xanthene core. The use of ultrasound irradiation and a natural catalyst like lemon juice further highlights the integration of green chemistry principles into precursor-based strategies. researchgate.net

Table 2: Precursor-Based Synthesis of a Brominated Xanthene Derivative

Target CompoundBrominated PrecursorOther ReactantsCatalyst & ConditionsYieldSource(s)
9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 4-BromobenzaldehydeDimedoneLemon juice, Ultrasound, 50 °CGood to Excellent researchgate.net

Green Chemistry Principles in the Synthesis of Benzo[kl]xanthene Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like benzo[kl]xanthene analogues. The goal is to develop methodologies that are more environmentally benign, safer, and more efficient. gurukuljournal.comresearchgate.net

Key green strategies employed in the synthesis of xanthene derivatives include:

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes the use of and waste from often hazardous organic solvents. tandfonline.comgurukuljournal.com One-pot syntheses of tetrahydrobenzo[a]xanthen-11-ones have been achieved under solvent-free conditions using various catalysts. tandfonline.com

Use of Eco-Friendly Catalysts: There is a shift away from toxic metal catalysts towards more sustainable alternatives. This includes the use of reusable heterogeneous catalysts like ZnO nanoparticles or supported DABCO, and biodegradable organocatalysts such as 2-aminophenol or even natural products like lemon juice. mdpi.comgurukuljournal.comijcrt.orgresearchgate.net

Atom Economy: Multicomponent reactions are inherently green as they combine multiple reactants into a final product in a single step, maximizing the incorporation of atoms from the starting materials into the desired molecule and reducing waste. mdpi.com

Biomimetic Synthesis: Taking inspiration from nature, biomimetic approaches, such as the oxidative coupling reactions used to synthesize benzo[kl]xanthene lignans, can offer novel and sustainable synthetic pathways. researchgate.net

These approaches collectively contribute to a more sustainable practice of chemical synthesis for this important class of compounds. gurukuljournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

High-resolution ¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the nine aromatic protons provide critical information about their relative positions. The protons on the benzo[kl]xanthene core are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The introduction of the bromine atom at the C-9 position induces changes in the electronic environment, causing downfield shifts for adjacent protons due to its electron-withdrawing inductive effect and anisotropic effects.

The expected splitting patterns arise from spin-spin coupling between adjacent protons. For instance, a proton with one neighbor will appear as a doublet (d), while a proton with two non-equivalent neighbors will appear as a doublet of doublets (dd). This detailed analysis allows for the initial assignment of protons within the fused aromatic ring system.

Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-17.85d8.1
H-27.50t7.8
H-37.70d7.5
H-48.30d8.0
H-57.65t7.7
H-68.10d7.4
H-87.95d8.5
H-108.60s-
H-118.20d8.5

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. With 16 carbon atoms in this compound, the spectrum is expected to show 16 distinct signals, assuming no accidental overlap. The chemical shifts of the carbons are influenced by their hybridization and electronic environment. Carbons bonded to the electronegative oxygen and bromine atoms (C-8a, C-11a, C-11b, and C-9) are particularly diagnostic. The C-9 carbon, directly attached to the bromine, is expected to have its chemical shift significantly influenced by the heavy atom effect. Data from the parent compound, Benzo[kl]xanthene, can serve as a baseline for predicting these shifts. nih.gov

Interactive Data Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-1128.5
C-2125.0
C-3127.8
C-3a131.0
C-4122.5
C-5126.5
C-6118.0
C-6a132.0
C-7a121.0
C-8129.5
C-9115.0
C-10124.0
C-11130.0
C-11a152.0
C-11b120.5
C-11c148.0

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com Cross-peaks in the COSY spectrum would confirm the proton-proton connectivities within each aromatic ring (e.g., H-1 to H-2, H-2 to H-3, etc.), allowing for the unambiguous tracing of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are essential for connecting the different fragments of the molecule. For example, HMBC would show a correlation from H-10 to carbons C-9, C-11, and C-11b, confirming the position of the bromine atom at C-9 and locking the structure of the fused rings.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes in molecules, such as the interconversion of conformers or rotamers. semanticscholar.org For a rigid, planar polycyclic system like this compound, significant conformational flexibility is not expected at room temperature. However, VT-NMR could be used to probe for any subtle dynamic behavior or potential aggregation phenomena at different temperatures. In structurally related, but more flexible, substituted anthracenes, VT-NMR has been used to determine rotational barriers. nih.gov For this compound, it would primarily serve to confirm the structural rigidity, as the NMR spectra are not expected to show significant changes over a typical temperature range.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Investigation

Mass spectrometry is a key technique for confirming the molecular weight of a compound and providing insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for this compound (C₁₆H₉BrO) serves as a reference.

A critical diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.

Electron ionization (EI) is a common method that causes the molecule to fragment in a reproducible manner. The study of these fragmentation pathways provides further structural confirmation. A plausible fragmentation pathway for this compound would involve the initial loss of the bromine atom to form a stable aryl cation. Another likely fragmentation is the loss of a carbon monoxide (CO) molecule from the xanthene core. youtube.comlibretexts.org

Interactive Data Table: Predicted HRMS Data and Fragmentation for this compound

IonFormulaCalculated Exact Mass (m/z)Description
[M(⁷⁹Br)]⁺C₁₆H₉⁷⁹BrO⁺295.9837Molecular ion with ⁷⁹Br isotope.
[M(⁸¹Br)]⁺C₁₆H₉⁸¹BrO⁺297.9816Molecular ion with ⁸¹Br isotope. Appears at M+2 with nearly equal intensity to the M⁺ peak.
[M-Br]⁺C₁₆H₉O⁺217.0653Fragment resulting from the loss of a bromine radical. This is often a prominent peak.
[M-CO]⁺C₁₅H₉Br⁺267.9888Fragment resulting from the loss of carbon monoxide.
[M-Br-CO]⁺C₁₅H₉⁺189.0704Fragment resulting from the sequential loss of a bromine radical and carbon monoxide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a sample mixture. In the analysis of this compound, the gas chromatograph separates the compound from any impurities based on its volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing a unique mass spectrum that acts as a molecular fingerprint.

For this compound (C₁₆H₉BrO), the molecular ion peak is expected to appear as a doublet due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Therefore, peaks at m/z 296 (for C₁₆H₉⁷⁹BrO) and m/z 298 (for C₁₆H₉⁸¹BrO) would be anticipated.

The fragmentation pattern would likely involve the initial loss of the bromine atom, a common fragmentation pathway for halogenated aromatic compounds, resulting in an ion at m/z 217. Subsequent fragmentations could include the loss of a carbonyl group (CO), leading to a fragment at m/z 189. Further fragmentation of the stable polycyclic aromatic core would also be observed.

Table 1: Expected GC-MS Fragmentation Data for this compound

Fragment Ionm/z (⁷⁹Br/⁸¹Br)Proposed Structure/Loss
[C₁₆H₉BrO]⁺296/298Molecular Ion
[C₁₆H₉O]⁺217[M-Br]⁺
[C₁₅H₉]⁺189[M-Br-CO]⁺

Note: The retention time is highly dependent on the specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate) and would need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for less volatile or thermally labile compounds. mdpi.com For the analysis of this compound, reversed-phase high-performance liquid chromatography (HPLC) would be a suitable separation method. rsc.org

A typical LC-MS analysis would involve a C18 stationary phase column with a gradient elution using a mobile phase consisting of an aqueous component (like water with a small percentage of formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol). mdpi.comrsc.org The compound would be detected by a mass spectrometer, often using a less energetic ionization technique than EI, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.net

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 297/299. In negative ion mode, if deprotonation is possible, an [M-H]⁻ ion could be observed. APCI can also be effective for the analysis of polycyclic aromatic compounds. researchgate.net The choice of ionization technique would be optimized to achieve the best sensitivity and ionization efficiency for this compound. mdpi.comresearchgate.net

Table 2: General LC-MS Parameters for the Analysis of this compound

ParameterDescription
Chromatography
ColumnReversed-phase C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
ElutionGradient
Mass Spectrometry
Ionization ModeESI or APCI (Positive/Negative)
Expected Ion[M+H]⁺ (m/z 297/299) or other adducts

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides valuable information about the functional groups present in the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. pressbooks.publibretexts.org The C=C stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.org A key feature of the xanthene core is the C-O-C ether linkage, which is expected to show a strong, characteristic stretching band, likely in the 1250-1050 cm⁻¹ region. Finally, the C-Br stretching vibration for an aryl bromide is anticipated in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. libretexts.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium to Strong (multiple bands)
Aryl Ether C-O-C Stretch1250 - 1050Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong
Aryl C-Br Stretch600 - 500Medium to Strong

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. Aromatic compounds like this compound have delocalized π-electron systems, which give rise to characteristic UV-Vis spectra.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions, which are typically intense. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the oxygen atom with its lone pair of electrons may also allow for n → π* transitions, which are generally much weaker in intensity. researchgate.net The extensive conjugation of the benzo[kl]xanthene core would result in absorptions at longer wavelengths, likely extending into the visible region. The bromine substituent, being a heavy atom, can influence the electronic transitions and may lead to a slight red shift (bathochromic shift) of the absorption maxima compared to the parent benzo[kl]xanthene.

Upon excitation, the molecule can relax to the ground state by emitting light, a process known as fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (Stokes shift). The introduction of a heavy atom like bromine can sometimes decrease the fluorescence quantum yield due to increased intersystem crossing to the triplet state. nih.gov

Table 4: Expected UV-Vis Absorption and Emission Characteristics for this compound

Spectroscopic ParameterExpected Characteristics
Absorption
λ_max (π → π)Multiple bands expected in the UV and possibly visible region, characteristic of polycyclic aromatic systems.
λ_max (n → π)Weak, possibly obscured by stronger π → π* transitions.
Molar Absorptivity (ε)High for π → π* transitions.
Emission (Fluorescence)
Emission λ_maxShifted to longer wavelengths compared to the absorption maximum (Stokes shift).
Quantum YieldPotentially lower than the non-brominated analogue due to the heavy atom effect.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com

The analysis would provide precise information on the crystal system, space group, and unit cell dimensions of the crystalline solid. More importantly, it would yield detailed intramolecular data, including the bond lengths of all covalent bonds (e.g., C-C, C-H, C-O, C-Br) and the bond angles between them. This data would reveal the planarity of the aromatic system and any distortions caused by steric strain or crystal packing forces. Furthermore, intermolecular interactions, such as π-π stacking or halogen bonding, which dictate how the molecules pack in the crystal lattice, could be identified and characterized.

Table 5: Information Obtainable from Single Crystal X-ray Diffraction of this compound

ParameterDescription
Crystallographic Data
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal lattice.
Molecular Geometry
Intramolecular Bond LengthsPrecise distances between bonded atoms (in Ångstroms).
Intramolecular Bond AnglesAngles between three connected atoms (in degrees).
Torsional AnglesDihedral angles describing the conformation of the molecule.
Planarity/DistortionQuantitative measure of the flatness of the aromatic system.
Intermolecular InteractionsDistances and angles of non-covalent interactions like π-stacking.

Note: As of the time of writing, specific crystallographic data for this compound has not been found in the public domain. The information presented here describes the expected outcomes of such an analysis.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations can elucidate its fundamental properties.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy conformation. For brominated polycyclic aromatic hydrocarbons, DFT methods such as ωB97X-D, often paired with a suitable basis set like 6-311++G(d,p), have demonstrated reliable performance in predicting geometric parameters. nih.govrsc.org The introduction of the bromine atom at the 9-position of the benzo[kl]xanthene core is expected to induce minor distortions in the planarity of the aromatic system.

The conformational landscape of this compound is likely to be relatively rigid due to the fused ring system. However, slight puckering of the xanthene core and the orientation of the C-Br bond relative to the plane of the molecule would be key parameters to investigate.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar molecules.

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-O Bond Lengths (average)~1.37 Å
Dihedral Angle (Aromatic Plane)< 5°

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

DFT calculations are instrumental in predicting spectroscopic data, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. pearson.comchemaxon.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov The calculated chemical shifts for this compound would be expected to show distinct signals for the aromatic protons and carbons, with the bromine atom inducing a downfield shift on the adjacent carbon atom due to its electronegativity and anisotropic effects. uni-muenchen.de Recent advancements have shown that combining DFT-calculated shielding tensors with machine learning models can further enhance the accuracy of NMR predictions. nih.gov

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. pharmaxchange.infouomustansiriyah.edu.iqyoutube.comyoutube.com The calculations would likely predict several π→π* transitions for this compound, characteristic of polycyclic aromatic systems. uomustansiriyah.edu.iq The position of the maximum absorption wavelength (λmax) would be influenced by the extent of the conjugated system and the presence of the bromine substituent. Halogenation can lead to shifts in the absorption peaks. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are hypothetical values based on typical TD-DFT and GIAO calculations for similar molecules.

Spectroscopic ParameterPredicted Value
¹³C NMR Chemical Shift (C-Br)~115-125 ppm
¹H NMR Chemical Shifts (Aromatic)~7.0-8.5 ppm
UV-Vis λmax~300-400 nm

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of a molecule's reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uou.ac.inmdpi.comresearchgate.net

For this compound, the HOMO is expected to be distributed across the electron-rich aromatic rings, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO would likely be delocalized over the entire π-system, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and electronic excitability. Halogenation is known to decrease the HOMO-LUMO gap in polycyclic aromatic hydrocarbons. researchgate.net

Table 3: Predicted FMO Properties for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar molecules.

ParameterPredicted Value
HOMO Energy~ -5.5 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Gap~ 3.7 eV

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. rsc.orgastrobiology.combohrium.comarxiv.orgresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational motions, conformational changes, and interactions with its environment, such as solvent molecules or biological macromolecules. For polycyclic aromatic hydrocarbons, MD simulations have been used to study phenomena like clustering and solubility. rsc.orgbohrium.com An MD simulation of this compound could reveal how the bromine atom influences its intermolecular interactions, such as π-π stacking and halogen bonding.

Quantum Chemical Exploration of Reaction Mechanisms

Quantum chemical calculations are pivotal in elucidating the intricate details of chemical reaction mechanisms. chemistryworld.comacs.orgrsc.orgnih.govchemrxiv.orgacs.org For this compound, this could involve studying its potential synthetic routes or its degradation pathways. For instance, DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org A computational study on the bromination of the parent benzo[kl]xanthene could reveal the preferred reaction pathway and the role of catalysts. acs.orgrsc.org Such studies often find that electrophilic aromatic substitution reactions can proceed through addition-elimination mechanisms. rsc.org

Computational Approaches to Structure-Reactivity and Structure-Property Relationships

By systematically modifying the structure of this compound in silico and calculating its properties, it is possible to establish Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). wur.nlmdpi.comfrontiersin.orgnih.govresearchgate.netimist.maacs.orgresearchgate.netresearchgate.net These models correlate structural or physicochemical descriptors with specific activities or properties. For a series of substituted benzo[kl]xanthenes, QSAR studies could predict their biological activity, for example, as antiproliferative agents, based on descriptors like electronic properties (HOMO/LUMO energies), steric factors, and lipophilicity. imist.maresearchgate.netnih.gov Such computational screening can guide the synthesis of new derivatives with enhanced properties.

Reactivity, Chemical Transformations, and Derivatization Strategies of 9 Bromobenzo Kl Xanthene

Halogen-Mediated Reactivity at the C-9 Position

The carbon-bromine bond at the C-9 position is the most active site for the functionalization of 9-Bromobenzo[kl]xanthene. This reactivity is primarily exploited through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents.

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with various nucleophiles. science.govwikipedia.org In general, SNAr reactions on aryl halides that lack strong electron-withdrawing groups ortho or para to the leaving group require forcing conditions, such as high temperatures and strong nucleophiles. masterorganicchemistry.compressbooks.pub The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex. wikipedia.orgpressbooks.pub For this compound, this pathway can be used to introduce oxygen, nitrogen, and sulfur-based functional groups.

Due to the electron-rich nature of the polycyclic aromatic system, the benzo[kl]xanthene (B1596164) core does not inherently activate the C-9 position towards nucleophilic attack to a large extent. However, reactions with potent nucleophiles can be achieved. For instance, amines and alkoxides can displace the bromide to form C-N and C-O bonds, respectively. These transformations typically necessitate polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagent ExampleSolventTypical ConditionsProduct Type
AminePiperidineDMF120-150 °C9-(Piperidin-1-yl)benzo[kl]xanthene
AlkoxideSodium MethoxideDMSO100-130 °C9-Methoxybenzo[kl]xanthene
ThiolateSodium ThiophenoxideNMP140-160 °C9-(Phenylthio)benzo[kl]xanthene

This data is representative and based on established principles of SNAr reactions on non-activated aryl bromides.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C and C-heteroatom bond formation, and the bromine atom at the C-9 position of this compound serves as an excellent handle for such transformations. nih.gov These reactions offer a milder and more general alternative to classical methods for derivatization.

Suzuki-Miyaura Coupling: The Suzuki reaction is a widely used method to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. uwindsor.ca This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. For this compound, Suzuki coupling provides an efficient route to 9-aryl or 9-vinyl derivatives. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor, in the presence of a base.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalystLigandBaseSolventProduct Type
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O9-Phenylbenzo[kl]xanthene
4-Vinylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O9-(4-Vinylphenyl)benzo[kl]xanthene
Thiophene-2-boronic acidPdCl₂(dppf)-Cs₂CO₃DMF9-(Thiophen-2-yl)benzo[kl]xanthene

This data is representative and based on established protocols for Suzuki-Miyaura reactions.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. youtube.comyoutube.com This transformation allows for the introduction of vinyl groups at the C-9 position of the benzo[kl]xanthene core. The reaction typically employs a palladium catalyst and a base, such as triethylamine, which also serves to neutralize the hydrogen bromide generated during the catalytic cycle. The stereoselectivity of the Heck reaction generally favors the formation of the trans isomer.

Sonogashira Coupling: The Sonogashira coupling is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. It provides a direct route to 9-alkynylbenzo[kl]xanthene derivatives, which are valuable precursors for further transformations or as components in functional materials.

Table 3: Representative Heck and Sonogashira Coupling Conditions

ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF9-((E)-2-Phenylvinyl)benzo[kl]xanthene
Heck n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile (B52724)n-Butyl (E)-3-(benzo[kl]xanthen-9-yl)acrylate
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene9-(Phenylethynyl)benzo[kl]xanthene
Sonogashira TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDiisopropylamineTHF9-((Trimethylsilyl)ethynyl)benzo[kl]xanthene

This data is representative and based on established protocols for Heck and Sonogashira reactions.

Functionalization of the Benzo[kl]xanthene Ring System

Beyond the C-9 position, the extended aromatic framework of benzo[kl]xanthene offers opportunities for further functionalization, primarily through electrophilic substitution on the peripheral rings and redox chemistry involving the central xanthene core.

Electrophilic aromatic substitution (EAS) allows for the introduction of functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or acyl (-COR) groups onto the aromatic rings. In the benzo[kl]xanthene system, the peripheral rings are more susceptible to electrophilic attack than the central pyran-containing ring. The regioselectivity of these reactions is governed by the electronic and steric properties of the polycyclic system. nih.gov Computational models and studies on analogous systems like benzo[c]phenanthrene (B127203) suggest that substitution is likely to occur at positions that allow for the formation of the most stable carbocation intermediate (Wheland intermediate). nih.gov

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsConditionsPredicted Major Product(s)
NitrationHNO₃ / H₂SO₄0 °C to RTNitro-9-bromobenzo[kl]xanthene isomers
BrominationBr₂ / FeBr₃CH₂Cl₂Dibromobenzo[kl]xanthene isomers
Friedel-Crafts AcylationCH₃COCl / AlCl₃CS₂Acetyl-9-bromobenzo[kl]xanthene isomers

This data is predictive, based on general principles of EAS on polycyclic aromatic hydrocarbons.

The central xanthene moiety can undergo redox reactions. The methylene (B1212753) bridge (C-9) in a related 9H-xanthene is susceptible to oxidation to a carbonyl group, yielding a xanthone (B1684191). mdpi.com Similarly, the benzo[kl]xanthene core can be oxidized to the corresponding benzo[kl]xanthone. This transformation can be achieved using various oxidizing agents or through photocatalytic methods employing molecular oxygen. mdpi.commdpi.com This conversion from a flexible, non-planar xanthene to a rigid, planar xanthone significantly alters the electronic and photophysical properties of the molecule.

Reduction of the aromatic system can be accomplished through catalytic hydrogenation, for example, using H₂ gas with a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst. These reactions typically require high pressure and temperature. The conditions must be carefully controlled to achieve partial or full saturation of the peripheral rings while potentially preserving or reductively removing the C-9 bromine atom.

Synthetic Routes to Novel Benzo[kl]xanthene Derivatives from this compound

The reactivity of this compound makes it a versatile starting material for the synthesis of a diverse range of novel derivatives. The palladium-catalyzed cross-coupling reactions discussed in section 5.1.2 are particularly powerful in this regard.

Synthesis of Arylated and Heteroarylated Derivatives: By employing the Suzuki-Miyaura coupling, a wide variety of aryl and heteroaryl groups can be appended at the C-9 position. This allows for the systematic tuning of the molecule's steric and electronic properties, which is crucial for applications in materials science (e.g., organic electronics) and medicinal chemistry. mdpi.comnih.gov

Synthesis of Alkenyl and Alkynyl Derivatives: The Heck and Sonogashira reactions provide access to derivatives containing unsaturated carbon-carbon bonds. These functional groups are themselves valuable for further synthetic transformations, such as cycloaddition reactions, polymerizations, or click chemistry, enabling the construction of complex molecular architectures and conjugated materials.

Synthesis of Amino and Alkoxy Derivatives: Nucleophilic aromatic substitution offers a direct route to introduce heteroatom-containing functional groups. The resulting 9-aminobenzo[kl]xanthenes and 9-alkoxybenzo[kl]xanthenes can exhibit altered photophysical properties and may serve as key intermediates in the synthesis of dyes or biologically active compounds. thieme-connect.de

By combining these derivatization strategies, this compound can be used as a foundational building block to generate libraries of functionalized benzo[kl]xanthenes, each with unique structural features and potential applications.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of publicly accessible scientific databases and scholarly articles, detailed information regarding the reactivity, chemical transformations, and derivatization strategies of the chemical compound this compound is not available.

Efforts to gather specific data on the design and synthesis of spiroxanthene analogues derived from this compound, the introduction of diverse exocyclic substituents onto the this compound core, or mechanistic investigations into its transformations have not yielded any concrete research findings.

The scientific community has published extensively on related xanthene and benzoxanthene structures; however, the specific bromo-substituted derivative at the 9-position of benzo[kl]xanthene appears to be a compound that has not been a subject of detailed study in the available literature. Consequently, data on its chemical behavior, potential for creating more complex molecules, and the underlying mechanisms of such theoretical reactions are absent.

This lack of information prevents a substantive discussion on the topics outlined in the initial request. There are no research findings, data tables, or established derivatization strategies to report for this compound at this time. Further investigation into this specific compound would require original laboratory research, as the existing body of scientific literature does not appear to cover its chemical properties in any significant detail.

Advanced Applications and Materials Science Perspectives of Benzo Kl Xanthene Frameworks

Optoelectronic Materials Development Based on Benzo[kl]xanthene (B1596164) Derivatives

The rigid, conjugated structure of the benzo[kl]xanthene framework is characteristic of materials sought for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs).

Electroluminescent Properties and Device Performance

While direct electroluminescence data for benzo[kl]xanthene derivatives is not extensively detailed in current literature, the performance of structurally similar polycyclic aromatic compounds provides insight into their potential. For instance, benzo[k]fluoranthene-based linear acenes have been successfully utilized as fluorescent dopants in OLEDs. rsc.org These devices exhibit promising performance metrics, suggesting that the electronic properties of such benzo-fused aromatic systems are well-suited for electroluminescent applications. The inherent rigidity of the benzo[kl]xanthene core could help minimize non-radiative decay pathways, potentially leading to high quantum efficiencies in solid-state devices.

Illustrative Performance of OLEDs Using Structurally Related Benzo[k]fluoranthene Emitters

ParameterValueReference
Maximum Brightness> 6000 cd m⁻² rsc.org
Turn-on Voltage< 3.5 V rsc.org
Luminous Efficiency~1.61 cd A⁻¹ rsc.org
External Quantum Efficiency (EQE)1.8% rsc.org
CIE Coordinates (x, y)(0.15, 0.09) rsc.org

Design of Fluorescent Emitters (e.g., ultrapure-blue emitters)

The development of efficient and stable deep-blue emitters remains a critical challenge in display technology. The wide energy gap and high photoluminescence intensity of certain aromatic structures make them ideal candidates. Benzo[k]fluoranthene derivatives, for example, have been engineered as highly efficient deep-blue emitters. rsc.org Their emission spectra can be tuned by modifying substituents on the aromatic core. rsc.org The resulting OLEDs produce a deep-blue emission with Commission Internationale de l'Eclairage (CIE) chromaticity coordinates approaching the National Television System Committee (NTSC) standard blue. rsc.org This demonstrates the principle that the benzo[kl]xanthene framework, with appropriate functionalization, could similarly be developed into high-performance emitters for specific colors.

Photochromic and Thermochromic Xanthene Systems

Photochromic and thermochromic materials, which change color in response to light or heat, have applications in sensors, smart windows, and data storage. While specific studies on the photochromic or thermochromic properties of benzo[kl]xanthene are not prominent, the broader xanthene family is known for these behaviors. nih.gov

Thermochromism in xanthene dyes often involves a reversible reaction between a colored, open-lactone form and a colorless, closed-lactone (leuco) form. nih.gov In some systems, this color change can be made irreversible, a property useful for indicators of overheating or defrosting. For instance, a mixture of a xanthene dye in its closed form with an ionic liquid developer can be colorless at room temperature but turn irreversibly to a distinct color upon heating. nih.gov

Benzo[kl]xanthene Derivatives in Chemical Sensing and Probes

The inherent fluorescence of the benzo[kl]xanthene core makes it an excellent platform for developing chemosensors. Derivatives can be designed to exhibit changes in their fluorescence properties upon binding with specific analytes.

Naturally derived benzo[kl]xanthene lignans (B1203133) have been identified as highly selective and sensitive "turn-off" fluorescent sensors for the copper(II) ion (Cu²⁺). These sensors operate effectively in a mixed aqueous buffer solution. The sensing mechanism relies on the catechol group present in the aromatic core, which chelates with Cu²⁺ ions. This interaction quenches the fluorescence of the molecule. The sensor demonstrates high selectivity for Cu²⁺ over a wide range of other metal cations, including Na⁺, K⁺, Ag⁺, Hg²⁺, Cd²⁺, Co²⁺, Ni²⁺, Zn²⁺, Mg²⁺, and Fe³⁺. This high selectivity and a low limit of detection make these benzo[kl]xanthene derivatives promising for monitoring Cu²⁺ in biological and environmental systems.

Sensing Characteristics of a Benzo[kl]xanthene Lignan for Metal Ions

ParameterValue
Target AnalyteCu²⁺
Sensing MechanismFluorescence turn-off
Limit of Detection (LOD) for Cu²⁺0.574 µM
Binding Constant (logKβ) for Cu²⁺13.265
Binding Stoichiometry (Sensor:Cu²⁺)1:3

Catalysis and Asymmetric Synthesis Utilizing Xanthene-Based Ligands (e.g., in Rh-catalyzed asymmetric hydrogenation)

The rigid xanthene backbone has been widely used to construct bidentate phosphine (B1218219) ligands, such as Xantphos, which are highly effective in transition-metal-catalyzed reactions. The specific geometry imposed by the xanthene scaffold results in ligands with a "wide bite angle," a critical parameter that influences the activity and selectivity of the metal catalyst.

These ligands have shown remarkable performance in reactions such as palladium-catalyzed allylic alkylation and rhodium-catalyzed asymmetric hydrogenation. In the asymmetric hydrogenation of prochiral olefins, P-chirogenic Xantphos ligands coordinated to a rhodium center have achieved almost complete conversion and high enantioselectivity (up to 96% ee). The structural rigidity and well-defined bite angle of the xanthene-based ligand are crucial for creating a chiral environment around the metal center, which effectively controls the stereochemical outcome of the reaction.

Integration of Benzo[kl]xanthene Units in Polymer Chemistry and Advanced Functional Materials

The incorporation of functional units like benzo[kl]xanthene into polymeric structures is a key strategy for creating advanced materials with tailored properties. While polymers with benzo[kl]xanthene units in their main chain are not widely reported, the intersection of polymer chemistry and xanthene synthesis is well-established.

One notable application is the use of polymer-supported catalysts for the synthesis of xanthene derivatives. For example, poly(ethylene glycol)-bound sulfonic acid (PEG-OSO₃H) has been employed as an efficient, recyclable, and environmentally friendly catalyst for producing 14-aryl-14H-dibenzo[a,j]xanthenes. mdpi.com This method allows for high yields under solvent-free conditions, showcasing how polymer chemistry can facilitate the sustainable production of these valuable compounds. mdpi.com Furthermore, the resulting xanthene derivatives are themselves valuable as fluorescent materials, which could potentially be dispersed in polymer matrices to create functional composites for applications in lighting and sensing. mdpi.com The lipophilic nature of the benzo[kl]xanthene core has also led to its incorporation into solid lipid nanoparticles (SLNs), a strategy to improve bioavailability for potential pharmaceutical applications. mdpi.comnih.gov

Future Directions and Unexplored Avenues in 9 Bromobenzo Kl Xanthene Research

Emerging Synthetic Methodologies and Sustainable Production Routes

The future synthesis of 9-Bromobenzo[kl]xanthene and its derivatives is expected to pivot towards greener and more sustainable methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Future research will likely focus on the development of eco-friendly protocols that prioritize efficiency and minimize environmental impact.

Key areas of exploration include:

Catalytic C-H Bromination: Direct C-H functionalization is a powerful tool in modern organic synthesis. Future methodologies may focus on the selective C-H bromination of the benzo[kl]xanthene (B1596164) core using transition-metal catalysts or photoredox catalysis. These methods could offer a more atom-economical and direct route to this compound, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Future research could explore the potential of engineered enzymes to catalyze the specific bromination of the benzo[kl]xanthene scaffold, offering a highly selective and environmentally benign synthetic route.

Sustainable Solvents and Reagents: A shift towards the use of greener solvents, such as ionic liquids or supercritical fluids, and less toxic brominating agents will be crucial for developing truly sustainable synthetic protocols. researchgate.net

Advanced Characterization Techniques (e.g., in-situ spectroscopy, ultrafast dynamics)

A comprehensive understanding of the structure-property relationships of this compound necessitates the application of advanced characterization techniques. While standard spectroscopic and crystallographic methods provide valuable static information, a deeper insight into its dynamic behavior and transient states is essential for predicting and controlling its reactivity and photophysical properties.

Future research should leverage techniques such as:

In-situ Spectroscopy: Techniques like in-situ NMR, Raman, and X-ray absorption spectroscopy can provide real-time information about the compound's structure and electronic properties under reaction conditions. rsc.org This will be invaluable for elucidating reaction mechanisms and identifying reactive intermediates.

Ultrafast Transient Absorption Spectroscopy: This technique can probe the excited-state dynamics of this compound on femtosecond to nanosecond timescales. rsc.org Such studies are crucial for understanding its photophysical properties and potential applications in areas like organic electronics and photochemistry.

Two-Dimensional Spectroscopy: Advanced 2D NMR and 2D electronic spectroscopy can reveal complex correlations between different parts of the molecule and their dynamic interactions, providing a more detailed picture of its structure and behavior.

High-Resolution Mass Spectrometry: Techniques like ion mobility-mass spectrometry can provide detailed information about the shape and structure of this compound and its complexes in the gas phase. researchgate.net

TechniquePotential Information Gained for this compound
In-situ NMR SpectroscopyReal-time monitoring of reaction progress and intermediate formation.
Ultrafast Transient AbsorptionElucidation of excited-state lifetimes and decay pathways.
2D Electronic SpectroscopyMapping of electronic couplings and energy transfer processes.
Ion Mobility-Mass SpectrometryDetermination of gas-phase conformation and collision cross-section.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can accelerate discovery by predicting properties, optimizing reactions, and even proposing novel synthetic pathways.

Future applications in this domain include:

Predictive Modeling of Properties: ML models can be trained on existing data for related halogenated aromatic compounds to predict various properties of this compound, such as its solubility, toxicity, and electronic characteristics. nih.gov This can guide experimental efforts and prioritize research directions.

Reaction Outcome and Regioselectivity Prediction: AI algorithms can be developed to predict the most likely products and regioselectivity of reactions involving this compound. nih.govacs.org This would be particularly useful for complex transformations where multiple outcomes are possible.

Automated Synthesis Planning: Retrosynthesis software powered by AI can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that a human chemist might overlook.

Discovery of New Reactions: ML can be used to screen virtual libraries of reactants and catalysts to identify promising new reactions and transformations of the this compound scaffold. nih.gov

Exploration of Supramolecular Assemblies and Nanostructures Based on Benzo[kl]xanthene

The planar and aromatic nature of the benzo[kl]xanthene core, combined with the potential for halogen bonding from the bromine substituent, makes this compound an excellent candidate for the construction of novel supramolecular assemblies and nanostructures.

Unexplored avenues in this area include:

Self-Assembly Studies: Systematic investigations into the self-assembly behavior of this compound in different solvents and on various surfaces could lead to the formation of well-defined nanostructures such as nanowires, nanoribbons, or vesicles. researchgate.net

Halogen Bonding Interactions: The role of the bromine atom in directing the self-assembly through halogen bonding is a key area for future study. Understanding and controlling these non-covalent interactions will be crucial for designing functional materials.

Host-Guest Chemistry: The concave surface of the benzo[kl]xanthene scaffold could potentially act as a host for various guest molecules, leading to applications in sensing, catalysis, and drug delivery.

Organic Frameworks: Incorporation of this compound as a building block in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) could result in materials with unique photophysical and electronic properties.

Discovery of Novel Reactivity and Unprecedented Transformations of the Brominated Scaffold

The presence of the bromine atom on the benzo[kl]xanthene core opens up a wide range of possibilities for further chemical transformations. Future research should focus on exploring the full synthetic potential of this brominated scaffold to access novel and complex molecular architectures.

Promising areas for investigation include:

Cross-Coupling Reactions: this compound is an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions can be used to introduce a wide range of functional groups at the 9-position, leading to the synthesis of new materials with tailored properties.

Palladium and Copper-Catalyzed Amination and Etherification: Buchwald-Hartwig and Ullmann-type reactions could be employed to form C-N and C-O bonds, respectively, providing access to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Lithiation and Subsequent Functionalization: Treatment of this compound with an organolithium reagent would generate a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of a wide range of substituents.

Photochemical Transformations: The photophysical properties of the benzo[kl]xanthene core suggest that photochemical reactions, such as photo-induced electron transfer or cycloadditions, could lead to novel and unexpected transformations of the brominated scaffold.

Reaction TypePotential Functional Groups to Introduce
Suzuki CouplingAryl, heteroaryl, vinyl
Sonogashira CouplingAlkynyl
Buchwald-Hartwig AminationPrimary and secondary amines
Ullmann CondensationAlcohols, phenols
Lithiation-TrappingCarbonyls, silyl (B83357) halides, alkyl halides

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